4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with a tetrazole group, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles. This reaction is usually carried out in the presence of a strong base such as potassium hydroxide (KOH) in ethanol (EtOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring, in particular, is known to form strong interactions with metal ions and proteins, which could be the basis for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives: These compounds share a similar tetrazole and pyridine structure and have been studied for their biological activities.
1-(3,4-Dimethylphenyl)-1H-tetrazole derivatives: These compounds also feature a tetrazole ring and have applications in medicinal chemistry.
Uniqueness
What sets 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both a nitrile and a tetrazole group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
5814-33-5 |
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Molecular Formula |
C15H12N6S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N6S/c1-10-8-11(2)17-14(13(10)9-16)22-15-18-19-20-21(15)12-6-4-3-5-7-12/h3-8H,1-2H3 |
InChI Key |
RSKBCKOKIWYWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC2=NN=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
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